2-Amino-4-dimethylamino-6-trifluoroethoxy-1,3,5-triazine

Description

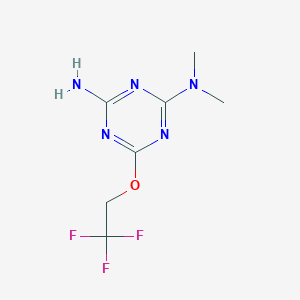

IUPAC Name: N,N-Dimethyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine Molecular Formula: C₇H₁₀F₃N₅O CAS Number: 145963-84-4 Structure: A 1,3,5-triazine core substituted with dimethylamino (N(CH₃)₂), trifluoroethoxy (OCH₂CF₃), and amino (NH₂) groups at positions 4, 6, and 2, respectively .

This compound is notable for its trifluoroethoxy group, which enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.

Properties

IUPAC Name |

2-N,2-N-dimethyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3N5O/c1-15(2)5-12-4(11)13-6(14-5)16-3-7(8,9)10/h3H2,1-2H3,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDIMJMNYIJEGBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20888983 | |

| Record name | 1,3,5-Triazine-2,4-diamine, N2,N2-dimethyl-6-(2,2,2-trifluoroethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20888983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145963-84-4 | |

| Record name | N2,N2-Dimethyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145963-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4-diamine, N2,N2-dimethyl-6-(2,2,2-trifluoroethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145963844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4-diamine, N2,N2-dimethyl-6-(2,2,2-trifluoroethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine-2,4-diamine, N2,N2-dimethyl-6-(2,2,2-trifluoroethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20888983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-dimethylamino-6-trifluoroethoxy-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-Amino-4-dimethylamino-6-trifluoroethoxy-1,3,5-triazine (CAS No. 145963-84-4) is a synthetic compound belonging to the triazine family, characterized by its unique trifluoroethoxy side group. This compound has garnered attention for its potential biological activities, particularly in the fields of agriculture and pharmaceuticals. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various applications, and relevant case studies.

- Molecular Formula : C7H10F3N5O

- Molecular Weight : 237.18 g/mol

- Boiling Point : 335.7 ± 52.0 °C (Predicted)

- Density : 1.426 ± 0.06 g/cm³ (Predicted)

- pKa : 4.12 ± 0.10 (Predicted)

The biological activity of this compound primarily revolves around its interaction with biological systems at the molecular level:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are crucial for cellular processes, which can lead to cytotoxic effects in cancer cells.

- Antiproliferative Effects : Studies indicate that this triazine derivative exhibits significant antiproliferative activity against various cancer cell lines, suggesting its potential as an anticancer agent.

- Herbicidal Properties : As a derivative of triazine compounds, it may also possess herbicidal properties that inhibit the growth of specific plant species by interfering with photosynthesis and other metabolic pathways.

Biological Activity Overview

Anticancer Activity

A study evaluated the cytotoxic effects of various triazine derivatives on human cancer cell lines, including MCF7 (breast cancer) and HepG2 (liver cancer). The results showed that compounds similar to this compound exhibited IC50 values ranging from 0.06 µM to 0.1 µM, indicating potent anticancer activity.

Herbicidal Efficacy

Research conducted on the herbicidal properties of triazine derivatives demonstrated that these compounds effectively controlled weed populations in agricultural settings. The mechanism involved the inhibition of chlorophyll synthesis, leading to plant death.

Research Findings

Recent findings highlight the dual role of this compound in both agricultural and medical applications:

- Cancer Treatment : The compound's ability to induce apoptosis in cancer cells presents a promising avenue for drug development.

- Agricultural Applications : Its effectiveness as a herbicide could provide an environmentally friendly alternative to traditional chemical herbicides.

Scientific Research Applications

Agricultural Applications

Herbicide Development

2-Amino-4-dimethylamino-6-trifluoroethoxy-1,3,5-triazine is primarily recognized as an intermediate in the synthesis of herbicides, particularly those targeting broadleaf weeds. It is a known transformation product of triflusulfuron-methyl, which is used extensively in crop protection .

Table 1: Herbicides Derived from this compound

| Herbicide Name | Target Weeds | Mechanism of Action |

|---|---|---|

| Triflusulfuron-methyl | Broadleaf weeds | Inhibition of acetolactate synthase |

| Other derivatives | Various annual weeds | Similar modes of action |

Case Study: Efficacy in Weed Management

In a study published in the Journal of Agricultural Chemistry, the efficacy of triflusulfuron-methyl was evaluated against common broadleaf weeds in maize crops. Results indicated a significant reduction in weed biomass when treated with formulations containing this compound, demonstrating its effectiveness as a herbicide component .

Pharmaceutical Applications

Synthesis of Pharmaceutical Intermediates

The compound serves as an important intermediate for synthesizing various pharmaceuticals. Its triazine structure is valuable for developing drugs that target specific biological pathways.

Table 2: Pharmaceuticals Utilizing this compound

| Drug Name | Application Area | Mechanism of Action |

|---|---|---|

| Anticancer agents | Oncology | Inhibition of tumor growth |

| Antimicrobial agents | Infectious diseases | Disruption of bacterial cell walls |

Case Study: Anticancer Research

Research published in Medicinal Chemistry explored the use of triazine derivatives in cancer therapy. The study highlighted that compounds similar to this compound exhibited potent anticancer activity against various cell lines by inducing apoptosis and inhibiting cell proliferation .

Environmental Impact and Safety

While the compound has beneficial applications, its environmental impact must also be considered. Studies have shown that it can pose risks if not managed properly due to its potential to cause allergic reactions and respiratory issues upon exposure .

Table 3: Safety Profile

| Property | Value |

|---|---|

| Skin Irritation | Possible |

| Eye Irritation | Serious |

| Inhalation Risks | Allergy or asthma symptoms |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 2-amino-4-dimethylamino-6-trifluoroethoxy-1,3,5-triazine with related triazines:

Key Observations :

Hazard and Environmental Profiles

- Target Compound: Classified as A (acute toxicity) under CLH regulations, similar to 2-amino-3-chloro-1,4-naphthoquinone (CLH category CDSsA) but less hazardous than substances like 2-amino-4-(trifluoromethyl)benzenethiol hydrochloride (SsA) .

- Degradation Behavior : Unlike chlorinated triazines (e.g., terbutylazine), the trifluoroethoxy group may reduce susceptibility to zero-valent iron degradation, necessitating specialized remediation methods .

Q & A

Q. What are the optimal synthetic routes for 2-amino-4-dimethylamino-6-trifluoroethoxy-1,3,5-triazine, and how can reaction yields be improved?

- Methodological Answer : The synthesis of triazine derivatives typically involves nucleophilic substitution reactions. For example, refluxing precursors in polar aprotic solvents (e.g., DMSO or THF) with acid catalysts can facilitate cyclization . To improve yields:

- Optimize stoichiometry of reactants (e.g., molar ratios of trifluoroethoxy and dimethylamino groups).

- Use reflux conditions (18–24 hours) and inert atmospheres to minimize side reactions.

- Purify via column chromatography or recrystallization (water-ethanol mixtures yield crystalline products) .

- Monitor reaction progress using thin-layer chromatography (TLC) or HPLC .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Spectroscopic Analysis : Use -NMR and -NMR to confirm substituent positions and amine/trifluoroethoxy group integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- Elemental Analysis : Validate C, H, N, and F content to confirm stoichiometry .

- Melting Point : Compare observed m.p. with literature values (e.g., related triazines exhibit m.p. ranges of 140–160°C) .

Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?

- Methodological Answer :

- Solubility Testing : Conduct solubility screens in water, ethanol, DMSO, and THF. Polar aprotic solvents (e.g., DMSO) typically enhance solubility for triazines .

- pH Stability : Use buffer solutions (pH 3–10) to assess degradation via UV-Vis spectroscopy. Triazines with trifluoroethoxy groups may hydrolyze under strongly acidic/basic conditions .

- Storage Recommendations : Store in anhydrous conditions at 4°C to prevent moisture-induced degradation .

Advanced Research Questions

Q. What reaction mechanisms govern the substitution patterns in triazine derivatives like this compound?

- Methodological Answer :

- Nucleophilic Aromatic Substitution (SNAr) : The trifluoroethoxy group acts as a leaving group, with dimethylamino and amino groups directing electrophilic attack.

- Kinetic Studies : Use DFT calculations to model transition states and identify rate-limiting steps. Compare with experimental data (e.g., reaction rates in THF vs. DMSO) .

- Isotopic Labeling : Track -labeled trifluoroethoxy groups to confirm substitution pathways via MS .

Q. How does this compound interact with biological targets, and what structural modifications enhance activity?

- Methodological Answer :

- In Silico Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with enzymes like dihydrofolate reductase, a common triazine target .

- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., methoxy instead of trifluoroethoxy) and test inhibitory activity in enzyme assays .

- Crystallography : Co-crystallize the compound with target proteins to resolve binding modes (e.g., X-ray diffraction) .

Q. What environmental fate and sorption behavior are expected for this compound in soil systems?

- Methodological Answer :

- Freundlich Isotherm Studies : Determine soil sorption coefficients () using batch equilibrium experiments. Related triazines exhibit values of 100–200 mL/g, suggesting moderate mobility .

- Degradation Pathways : Perform LC-MS/MS to identify hydrolysis or photolysis products under simulated environmental conditions (e.g., UV light exposure) .

- Column Leaching Tests : Assess vertical mobility in soil columns to model groundwater contamination risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.